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Compound of Interest

Compound Name:
methyl 5-formyl-1H-pyrrole-2-

carboxylate

Cat. No.: B073154 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for methyl 5-
formyl-1H-pyrrole-2-carboxylate (CAS No. 1197-13-3), a key heterocyclic building block in

medicinal chemistry and materials science. This document is intended for researchers,

scientists, and drug development professionals, offering in-depth insights into the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

The information presented herein is synthesized from established spectroscopic principles and

available data for structurally related compounds, ensuring a high degree of scientific integrity

and practical utility.

Introduction
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a bifunctional pyrrole derivative featuring both

an electron-withdrawing formyl group and a methyl ester. This substitution pattern significantly

influences the electron density distribution within the pyrrole ring, which is reflected in its

characteristic spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data

is paramount for confirming its identity, assessing its purity, and predicting its reactivity in

synthetic transformations. Pyrrole-containing compounds are of significant interest due to their

presence in numerous natural products and pharmaceuticals, exhibiting a wide range of

biological activities.[1]
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The molecular structure of methyl 5-formyl-1H-pyrrole-2-carboxylate is fundamental to

interpreting its spectroscopic data. The presence of distinct functional groups and protons in

unique chemical environments gives rise to a predictable and analyzable set of signals in each

spectroscopic technique.

Caption: Molecular structure of methyl 5-formyl-1H-pyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For methyl 5-formyl-1H-pyrrole-2-carboxylate, both ¹H and ¹³C NMR provide

critical information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 5-formyl-1H-pyrrole-2-carboxylate is expected to show

distinct signals for the N-H proton, the two pyrrole ring protons, the formyl proton, and the

methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of

the formyl and ester groups.

Experimental Protocol:

A typical ¹H NMR experiment would be conducted as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is usually added as

an internal standard (0 ppm).

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters: A standard pulse sequence is used to acquire the spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation

delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

Data Interpretation:
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Proton Assignment
Expected Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

N-H 9.0 - 12.0 Broad Singlet -

Formyl-H 9.5 - 10.0 Singlet -

Pyrrole-H (α to CHO) 7.0 - 7.5 Doublet ~4.0

Pyrrole-H (β to CHO) 6.2 - 6.8 Doublet ~4.0

Methyl-H 3.8 - 4.0 Singlet -

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Insights: The broadness of the N-H signal is a characteristic feature of pyrroles and is

due to quadrupole broadening by the ¹⁴N nucleus and potential intermolecular hydrogen

bonding. The downfield shift of the formyl and pyrrole protons is a direct consequence of the

deshielding effect of the electron-withdrawing carbonyl groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each

unique carbon atom in methyl 5-formyl-1H-pyrrole-2-carboxylate will give rise to a distinct

signal.

Experimental Protocol:

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated

solvent is typically used for ¹³C NMR.

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters: Proton-decoupled mode is standard to simplify the spectrum to single lines for

each carbon. A sufficient number of scans and a relaxation delay are necessary to obtain a

good spectrum, especially for quaternary carbons.

Data Interpretation:
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Based on data for structurally similar compounds, the following assignments can be predicted.

[2]

Carbon Assignment Expected Chemical Shift (ppm)

Formyl C=O 175 - 185

Ester C=O 160 - 170

Pyrrole C (α to CO₂Me) 125 - 135

Pyrrole C (α to CHO) 130 - 140

Pyrrole C (β to CO₂Me) 110 - 120

Pyrrole C (β to CHO) 115 - 125

Methyl C 50 - 55

Note: The assignments for the pyrrole carbons can be confirmed using 2D NMR techniques like

HSQC and HMBC.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total

Reflectance) accessory or by preparing a KBr pellet.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Parameters: A background spectrum is first collected, followed by the sample spectrum. The

data is typically collected over a range of 4000-400 cm⁻¹.

Data Interpretation:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H stretch Pyrrole N-H

~1720 C=O stretch Ester carbonyl

~1680 C=O stretch Aldehyde carbonyl

~1550 C=C stretch Pyrrole ring

~1250 C-O stretch Ester

Expert Insights: The presence of two distinct carbonyl peaks is a key feature, with the ester

carbonyl typically appearing at a slightly higher wavenumber than the aldehyde carbonyl due to

the electronic effects of the adjacent oxygen atom. The N-H stretching vibration is often broad

due to hydrogen bonding. A theoretical study on the related 5-formyl-1H-pyrrole-2-carboxylic

acid supports these vibrational assignments.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol:

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization

(ESI) can be used.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation:

The molecular ion peak (M⁺) for methyl 5-formyl-1H-pyrrole-2-carboxylate (C₇H₇NO₃) is

expected at an m/z of 153.14.
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Expected Fragmentation Pattern:

[M]+•
m/z = 153

[M - •OCH3]+
m/z = 122

- •OCH3

[M - CO]+•
m/z = 125

- CO

[M - •CO2CH3]+
m/z = 94

- •CO2CH3

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for methyl 5-formyl-1H-pyrrole-2-carboxylate in

mass spectrometry.

Expert Insights: Under electron ionization, the molecular ion is expected to be prominent. Key

fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃) from the

ester group to give a fragment at m/z 122, or the loss of carbon monoxide (CO) from the formyl

group, resulting in a fragment at m/z 125. Loss of the entire carbomethoxy group (•CO₂CH₃)

would lead to a fragment at m/z 94. The mass spectrum of the related compound, 5-methyl-1H-

pyrrole-2-carboxaldehyde, shows a prominent molecular ion and loss of CO, which supports

the predicted fragmentation.

Conclusion
The spectroscopic data of methyl 5-formyl-1H-pyrrole-2-carboxylate provides a detailed

fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows

for unambiguous identification and characterization. The insights provided in this guide, based

on established principles and data from related compounds, should serve as a valuable

resource for scientists working with this important heterocyclic compound. The structural

elucidation of pyrrole derivatives through spectroscopic analysis is a cornerstone of natural

product chemistry and drug discovery.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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